Ferrocene carboxyaldehyde
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Overview
Description
Ferrocene carboxyaldehyde, also known as cyclopentadienyl(formylcyclopentadienyl)iron, is an organometallic compound with the molecular formula C11H10FeO. It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with a formyl group. This compound is known for its unique electronic and structural properties, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrocene carboxyaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where ferrocene reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound . The reaction conditions typically involve maintaining the temperature between 20-60°C and adjusting the pH to 6-7 using sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a standard approach due to its efficiency and relatively straightforward procedure .
Chemical Reactions Analysis
Types of Reactions: Ferrocene carboxyaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ferrocene carboxylic acid.
Reduction: It can be reduced to form ferrocene methanol.
Substitution: It can participate in electrophilic substitution reactions, such as the formation of Schiff bases with amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) are typically used.
Substitution: Reactions with amines often require mild acidic conditions.
Major Products Formed:
Oxidation: Ferrocene carboxylic acid.
Reduction: Ferrocene methanol.
Substitution: Schiff bases and other derivatives.
Scientific Research Applications
Ferrocene carboxyaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ferrocene carboxyaldehyde and its derivatives often involves redox reactions due to the reversible oxidation state of the iron center. This redox activity allows ferrocene derivatives to participate in electron transfer processes, making them effective in catalysis and electrochemical applications . In biological systems, the redox properties contribute to their therapeutic effects, such as generating reactive oxygen species (ROS) to induce cell death in cancer cells .
Comparison with Similar Compounds
Ferrocene carboxyaldehyde can be compared with other ferrocene derivatives, such as:
Ferrocene carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
Ferrocene methanol: Formed by the reduction of this compound, it has a hydroxyl group instead of an aldehyde group, leading to different chemical properties.
Ferrocenium ion: The oxidized form of ferrocene, which has different electrochemical properties and is used in redox chemistry.
This compound is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C11H10FeO-6 |
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Molecular Weight |
214.04 g/mol |
IUPAC Name |
cyclopenta-2,4-diene-1-carbaldehyde;cyclopentane;iron |
InChI |
InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;/q-1;-5; |
InChI Key |
QFJDGKGSGIWJEZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C=O.[Fe] |
Origin of Product |
United States |
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